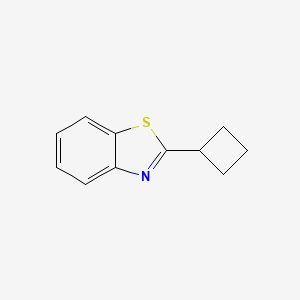

2-Cyclobutyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVSGZYYDRMSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclobutyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Cyclobutyl-1,3-benzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The introduction of a cyclobutyl moiety at the 2-position offers a unique three-dimensional profile that can significantly influence the compound's physicochemical properties and biological activity, making it a target of interest for drug discovery programs.

This document moves beyond a simple recitation of protocols, offering a detailed rationale for the chosen synthetic strategies and analytical techniques. The methodologies described herein are designed to be self-validating, ensuring the reliable and reproducible synthesis and characterization of the target molecule.

I. Strategic Approach to the Synthesis of 2-Cyclobutyl-1,3-benzothiazole

The core strategy for the synthesis of 2-substituted benzothiazoles revolves around the cyclocondensation of 2-aminothiophenol with a suitable carbonyl-containing electrophile.[1][2][3][4] This approach is favored for its efficiency, atom economy, and the ready availability of starting materials. For the specific synthesis of 2-Cyclobutyl-1,3-benzothiazole, two primary pathways are presented, each utilizing a different cyclobutyl-derived precursor.

A. Pathway 1: From Cyclobutanecarbonyl Chloride

This is often the more direct and rapid method, leveraging the high reactivity of the acyl chloride. The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Causality of Experimental Choices:

-

Solvent-Free Conditions: The choice of a solvent-free reaction is a key aspect of green chemistry, reducing waste and simplifying work-up.[5][6] In this instance, it also allows for a more concentrated reaction environment, often leading to faster reaction times.

-

Room Temperature Reaction: Conducting the reaction at room temperature is advantageous for several reasons: it minimizes the formation of potential side products that can arise at elevated temperatures, reduces energy consumption, and simplifies the experimental setup.[5]

-

Nucleophilic Attack: The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride.[5] This is a classic example of nucleophilic acyl substitution.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the thiol group attacks the newly formed amide carbonyl. This is followed by dehydration to yield the stable aromatic benzothiazole ring.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 2-Cyclobutyl-1,3-benzothiazole from cyclobutanecarbonyl chloride.

B. Pathway 2: From Cyclobutanecarboxylic Acid

Causality of Experimental Choices:

-

Catalyst: A catalyst such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica gel can be employed to activate the carboxylic acid and promote the cyclodehydration.[3][4]

-

Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3]

-

Mechanism: The reaction proceeds through the formation of an amide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the benzothiazole ring.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below.

II. Rigorous Characterization of 2-Cyclobutyl-1,3-benzothiazole

The unambiguous identification and confirmation of the structure of the synthesized 2-Cyclobutyl-1,3-benzothiazole is paramount. A multi-pronged analytical approach is employed, utilizing spectroscopic and physical methods to provide a comprehensive characterization.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring system, typically in the range of δ 7.0-8.5 ppm.[7] The protons of the cyclobutyl ring will appear in the aliphatic region, with their chemical shifts and coupling patterns providing valuable structural information.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzothiazole core and the cyclobutyl substituent.[7] The quaternary carbon of the C=N bond in the thiazole ring is a key diagnostic peak.

Predicted NMR Data:

| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |

| Benzothiazole Aromatic-H | 7.3 - 8.1 (m) | 121 - 154 |

| Cyclobutyl-CH | ~3.8 (quintet) | ~40 |

| Cyclobutyl-CH2 | 1.9 - 2.5 (m) | ~26, ~18 |

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm-1) |

| C=N stretch (thiazole ring) | ~1630 - 1580[8] |

| Aromatic C=C stretch | ~1600 - 1450[8] |

| C-H stretch (aromatic) | ~3100 - 3000[8] |

| C-H stretch (aliphatic) | ~2980 - 2850 |

| C-S stretch | ~700 - 600[8] |

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 2-Cyclobutyl-1,3-benzothiazole (C11H11NS).

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the cyclobutyl group and other characteristic cleavages of the benzothiazole ring.[9][10]

B. Physicochemical Properties

1. Melting Point:

The melting point is a crucial physical property that indicates the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity. The melting point of 2-Cyclobutyl-1,3-benzothiazole is expected to be a distinct value.

2. Thin-Layer Chromatography (TLC):

TLC is used to monitor the progress of the reaction and to assess the purity of the final product. The retention factor (Rf) value is dependent on the solvent system used.

III. Detailed Experimental Protocols

A. Synthesis of 2-Cyclobutyl-1,3-benzothiazole from Cyclobutanecarbonyl Chloride

-

In a clean, dry round-bottom flask, place 2-aminothiophenol (1.0 eq).

-

Slowly add cyclobutanecarbonyl chloride (1.05 eq) dropwise to the flask at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 1-3 minutes.[5]

-

Monitor the reaction progress by TLC (n-hexane/EtOAc, 1/1).

-

Upon completion of the reaction, add ethanol to the reaction mixture.

-

The crude product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain pure 2-Cyclobutyl-1,3-benzothiazole.

B. Synthesis of 2-Cyclobutyl-1,3-benzothiazole from Cyclobutanecarboxylic Acid (Microwave-Assisted)

-

In a microwave reaction vessel, combine 2-aminothiophenol (1.0 eq), cyclobutanecarboxylic acid (1.2 eq), and a catalytic amount of polyphosphoric acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).

-

After cooling, carefully open the vessel and pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the mixture with a suitable base (e.g., 10% NaOH solution) until a precipitate forms.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

IV. Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Method | Expected Appearance |

| 2-Cyclobutyl-1,3-benzothiazole | C11H11NS | 189.28 | Acyl Chloride or Carboxylic Acid Condensation | Crystalline Solid |

V. Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of 2-Cyclobutyl-1,3-benzothiazole, a compound of significant interest in the field of medicinal chemistry. The provided protocols, grounded in established chemical principles, are designed for reproducibility and scalability. Furthermore, a comprehensive characterization strategy has been outlined to ensure the unambiguous identification and purity assessment of the target molecule. The insights into the causality of experimental choices and the detailed analytical framework will empower researchers to confidently synthesize and study this and related benzothiazole derivatives in their drug discovery and development endeavors.

VI. References

-

Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central.

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

-

A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Science and Technology Asia.

-

Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. ResearchGate.

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications.

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.

-

Benzothiazole synthesis. Organic Chemistry Portal.

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC.

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah Journal of Pharmacy.

-

Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh.

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

-

Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate.

-

(PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

-

mass spectra - fragmentation patterns. Chemguide.

-

5 Combination of 1H and 13C NMR Spectroscopy.

-

Benzothiazole | C7H5NS | CID 7222. PubChem.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

Mass Spectrometry: Fragmentation.

-

Benzothiazole. Wikipedia.

-

Theoretical FT-IR spectrum of benzothiazole. ResearchGate.

-

Benzothiazole - the NIST WebBook. National Institute of Standards and Technology.

-

reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm -1. ResearchGate.

-

Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. Science Publications.

Sources

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data

As a Senior Application Scientist, it is imperative to begin this guide with a note on the availability of data for 2-Cyclobutyl-1,3-benzothiazole. While the benzothiazole scaffold is of significant interest in medicinal chemistry, specific experimental data for this particular derivative is not extensively published. Therefore, this guide will provide a comprehensive overview based on a combination of calculated properties, data from closely related analogs, and established scientific principles. This approach is designed to offer valuable, field-proven insights and predictive understanding, empowering researchers in their drug discovery and development endeavors. All predicted data will be clearly identified as such.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural rigidity of the benzothiazole ring system, combined with the potential for substitution at the 2-position, allows for the fine-tuning of physicochemical properties to optimize drug-like characteristics. The introduction of a cyclobutyl group at the 2-position, as in 2-Cyclobutyl-1,3-benzothiazole, is a strategic modification aimed at exploring the impact of a strained, non-aromatic carbocyclic ring on the biological activity and pharmacokinetic profile of the benzothiazole core.

Molecular and Structural Characteristics

Molecular Structure

The structure of 2-Cyclobutyl-1,3-benzothiazole is characterized by the fusion of a benzene ring and a thiazole ring, with a cyclobutyl group attached to the carbon atom at the 2-position of the thiazole ring.

Systematic IUPAC Name: 2-Cyclobutyl-1,3-benzothiazole

CAS Number: 1279123-46-4[3]

Calculated Molecular Properties

A fundamental understanding of a compound's molecular properties is the first step in assessing its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NS | Calculated |

| Molecular Weight | 191.29 g/mol | Calculated |

| Exact Mass | 191.0769 g/mol | Calculated |

Physicochemical Properties: A Comparative Analysis

| Property | 2-Cyclobutyl-1,3-benzothiazole (Predicted) | 2-Butyl-1,3-benzothiazole | 2-Cyclohexyl-1,3-benzothiazole | Benzothiazole (Parent) |

| Melting Point (°C) | Likely a low-melting solid or liquid | 130 °C[4] | Not Available | 2 °C[5] |

| Boiling Point (°C) | ~250-270 °C | Not Available | Not Available | 231 °C |

| logP (Octanol/Water) | ~3.5 - 4.0 | 4.3 (Computed)[4] | 4.8 (Computed)[6] | 2.01 |

| Aqueous Solubility | Low | Low | Low | Slightly soluble[7] |

| pKa (of conjugate acid) | ~1.0 - 2.0 | Not Available | Not Available | 1.2[5] |

Expert Insights: The introduction of the cyclobutyl group is expected to increase the lipophilicity (as indicated by the predicted logP) compared to the parent benzothiazole, suggesting lower aqueous solubility. The pKa is predicted to be similar to that of the parent compound, as the cyclobutyl group is not expected to significantly influence the basicity of the thiazole nitrogen.

Synthesis and Purification

Synthetic Pathway

The most common and efficient method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a corresponding carboxylic acid or aldehyde.[8][9] For 2-Cyclobutyl-1,3-benzothiazole, the logical synthetic precursor would be cyclobutanecarboxylic acid or cyclobutanecarbaldehyde.

Figure 1: General synthetic scheme for 2-Cyclobutyl-1,3-benzothiazole.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.0 eq) and cyclobutanecarboxylic acid (1.1 eq) in a suitable high-boiling solvent such as toluene or xylene.

-

Catalysis: Add a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA) or Amberlyst-15.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, quench the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The structural confirmation of 2-Cyclobutyl-1,3-benzothiazole relies on a combination of spectroscopic techniques. While specific spectra for this compound are not published, the following sections detail the expected spectral characteristics based on analogous structures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9-8.1 | m | 2H | Aromatic protons (H4, H7) |

| ~ 7.3-7.5 | m | 2H | Aromatic protons (H5, H6) |

| ~ 3.8-4.0 | p | 1H | Methine proton of cyclobutyl |

| ~ 2.2-2.5 | m | 4H | Methylene protons of cyclobutyl |

| ~ 1.8-2.1 | m | 2H | Methylene protons of cyclobutyl |

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175-180 | C2 (Thiazole ring) |

| ~ 152-154 | Quaternary C of benzothiazole |

| ~ 134-136 | Quaternary C of benzothiazole |

| ~ 125-127 | Aromatic CH |

| ~ 124-126 | Aromatic CH |

| ~ 121-123 | Aromatic CH |

| ~ 120-122 | Aromatic CH |

| ~ 40-42 | Methine C of cyclobutyl |

| ~ 28-30 | Methylene C of cyclobutyl |

| ~ 18-20 | Methylene C of cyclobutyl |

Infrared (IR) Spectroscopy

Protocol for IR Analysis:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2950 | Strong | Aliphatic C-H stretch (cyclobutyl) |

| ~ 1590-1610 | Medium | C=C aromatic ring stretch |

| ~ 1450-1550 | Strong | C=N stretch (thiazole) |

| ~ 750-770 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition: Obtain the mass spectrum.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 191

-

Key Fragmentation Patterns: Expect fragmentation of the cyclobutyl ring and potential cleavage of the bond between the cyclobutyl group and the benzothiazole core.

Safety and Handling

Specific safety data for 2-Cyclobutyl-1,3-benzothiazole is not available. Therefore, it is prudent to handle this compound with the same precautions as for other benzothiazole derivatives.[10]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Figure 2: A typical experimental workflow for the synthesis and characterization of 2-Cyclobutyl-1,3-benzothiazole.

Conclusion

While a complete experimental profile of 2-Cyclobutyl-1,3-benzothiazole is yet to be published, this technical guide provides a robust framework for its physicochemical properties based on established principles and comparative data from related analogs. The provided synthesis and analytical protocols offer a clear path for researchers to produce and characterize this compound. As the exploration of novel benzothiazole derivatives continues to be a fertile ground for drug discovery, a thorough understanding of their fundamental properties, as outlined in this guide, is essential for the rational design of new therapeutic agents.

References

-

Chemical Synthesis Database. (2025, May 20). 2-butyl-1,3-benzothiazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (2025, January 22). Retrieved from [Link]

-

ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1S,3S)-3-mesityl-3-methylcyclobutyl) ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclohexyl-1,3-benzothiazole. Retrieved from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Butyl-1,3-benzothiazole. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Benzothiazole (FDB010915). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-cyclohexyl-1,3-benzothiazole. Retrieved from [Link]

-

PubMed Central. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

PubChem. (n.d.). Benzothiazole. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-tert-butyl-1,3-benzothiazole-7-carbaldehyde. Retrieved from [Link]

-

PubMed Central. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2018, November 26). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-phenyl-. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Cyclobutyl-1,3-benzothiazole [1279123-46-4] | King-Pharm [king-pharm.com]

- 4. 2-Butyl-1,3-benzothiazole | C11H13NS | CID 591091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Benzothiazole (FDB010915) - FooDB [foodb.ca]

- 6. 2-Cyclohexyl-1,3-benzothiazole | C13H15NS | CID 12420235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. fishersci.ca [fishersci.ca]

2-Cyclobutyl-1,3-benzothiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Cyclobutyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed, field-proven synthetic protocol for its preparation is provided, explaining the causal relationships behind the experimental choices. Furthermore, this guide offers an in-depth analysis of its structural characterization through predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The potential applications of this compound in drug development are also discussed, contextualized by the known biological activities of the broader class of 2-substituted benzothiazoles. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration and utilization of novel benzothiazole derivatives.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a wide array of therapeutic agents. Derivatives of benzothiazole are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The substitution at the 2-position of the benzothiazole ring is a common strategy for modulating the pharmacological profile of these compounds, allowing for the fine-tuning of their interactions with biological targets.[3] 2-Cyclobutyl-1,3-benzothiazole represents a specific analogue within this important class of compounds, and a thorough understanding of its properties is crucial for its potential development in pharmaceutical research.

Physicochemical Properties of 2-Cyclobutyl-1,3-benzothiazole

A precise understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and calculated properties for 2-Cyclobutyl-1,3-benzothiazole are summarized below.

| Property | Value | Source |

| CAS Number | 1279123-46-4 | [4] |

| Molecular Formula | C₁₁H₁₁NS | Deduced |

| Molecular Weight | 189.28 g/mol | Calculated |

| IUPAC Name | 2-cyclobutyl-1,3-benzothiazole | - |

The molecular formula was deduced by combining the benzothiazole core (C₇H₅NS) with a cyclobutyl substituent (C₄H₇) and accounting for the loss of one hydrogen atom at the point of substitution.

Synthesis of 2-Cyclobutyl-1,3-benzothiazole: A Step-by-Step Protocol

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or carboxylic acid.[2] The following protocol details a robust and widely applicable method for the synthesis of 2-Cyclobutyl-1,3-benzothiazole from 2-aminothiophenol and cyclobutanecarboxaldehyde.

Reaction Principle

The synthesis proceeds via a condensation reaction between the amino group of 2-aminothiophenol and the carbonyl group of cyclobutanecarboxaldehyde to form a benzothiazoline intermediate. Subsequent oxidative cyclization, often facilitated by an oxidizing agent or atmospheric oxygen, yields the final aromatic 2-Cyclobutyl-1,3-benzothiazole. The choice of an oxidizing agent and solvent system is critical for achieving high yields and purity.

Experimental Protocol

Materials:

-

2-Aminothiophenol

-

Cyclobutanecarboxaldehyde

-

Ethanol (absolute)

-

Hydrogen Peroxide (30% solution)

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Aldehyde: To the stirred solution, add cyclobutanecarboxaldehyde (0.84 g, 10 mmol) dropwise at room temperature.

-

Acidification and Oxidation: After the addition is complete, add a mixture of 30% hydrogen peroxide (6.8 mL, 60 mmol) and concentrated hydrochloric acid (2.5 mL, 30 mmol) dropwise to the reaction mixture. Causality: The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. Hydrogen peroxide serves as a mild and effective oxidizing agent to drive the cyclization to the aromatic benzothiazole.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-Cyclobutyl-1,3-benzothiazole.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-Cyclobutyl-1,3-benzothiazole.

Structural Elucidation: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show characteristic signals for both the benzothiazole core and the cyclobutyl substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | d | 1H | H-4 (Benzothiazole) |

| ~ 7.88 | d | 1H | H-7 (Benzothiazole) |

| ~ 7.48 | t | 1H | H-6 (Benzothiazole) |

| ~ 7.37 | t | 1H | H-5 (Benzothiazole) |

| ~ 3.80 | p | 1H | Methine H (Cyclobutyl) |

| ~ 2.40 | m | 2H | Methylene H (Cyclobutyl) |

| ~ 2.10 | m | 2H | Methylene H (Cyclobutyl) |

| ~ 1.90 | m | 2H | Methylene H (Cyclobutyl) |

Rationale: The aromatic protons of the benzothiazole ring will appear in the downfield region (7.3-8.1 ppm) with characteristic splitting patterns. The methine proton of the cyclobutyl ring directly attached to the electron-withdrawing benzothiazole will be the most deshielded of the aliphatic protons. The methylene protons of the cyclobutyl ring will appear as complex multiplets in the upfield region.[5]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175.0 | C-2 (Benzothiazole) |

| ~ 153.5 | C-7a (Benzothiazole) |

| ~ 135.0 | C-3a (Benzothiazole) |

| ~ 126.0 | C-6 (Benzothiazole) |

| ~ 125.0 | C-5 (Benzothiazole) |

| ~ 122.5 | C-4 (Benzothiazole) |

| ~ 121.5 | C-7 (Benzothiazole) |

| ~ 42.0 | Methine C (Cyclobutyl) |

| ~ 28.0 | Methylene C (Cyclobutyl) |

| ~ 18.5 | Methylene C (Cyclobutyl) |

Rationale: The C-2 carbon, being part of the C=N-S system, will be significantly downfield. The aromatic carbons will resonate in the typical range of 120-155 ppm. The aliphatic carbons of the cyclobutyl ring will appear in the upfield region.[6][7]

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the aromatic and heterocyclic rings, as well as the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Strong | Aliphatic C-H stretch (Cyclobutyl) |

| ~ 1600, 1470 | Medium | Aromatic C=C and C=N stretching |

| ~ 1450 | Medium | CH₂ scissoring (Cyclobutyl) |

| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Rationale: The presence of both aromatic and aliphatic C-H bonds will be evident. The characteristic stretching vibrations of the benzothiazole ring system will also be observable.[8][9][10]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide the molecular weight and information about the fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 189 | High | Molecular ion [M]⁺ |

| 161 | Moderate | [M - C₂H₄]⁺ |

| 135 | High | [Benzothiazole]⁺ |

| 108 | Moderate | [C₆H₄S]⁺ |

Rationale: The molecular ion peak is expected to be prominent. A characteristic fragmentation pathway for 2-alkyl-benzothiazoles involves the loss of the alkyl substituent, leading to a stable benzothiazole cation at m/z 135. Further fragmentation of the benzothiazole ring can also occur.[11][12]

Potential Applications in Drug Development

While specific biological activity data for 2-Cyclobutyl-1,3-benzothiazole is not yet published, the broader class of 2-substituted benzothiazoles has shown significant promise in various therapeutic areas. This suggests that the title compound is a valuable candidate for screening in drug discovery programs.

Anticancer Activity

Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[2] The nature of the 2-substituent plays a crucial role in determining the potency and selectivity of these compounds. The cyclobutyl group, with its unique conformational constraints compared to linear alkyl chains, may confer novel binding interactions with anticancer targets.

Antimicrobial Properties

The benzothiazole scaffold is a key component in many antimicrobial agents.[13] The lipophilicity and steric bulk of the 2-substituent can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes. 2-Cyclobutyl-1,3-benzothiazole could be a promising lead for the development of new antibacterial and antifungal agents.

Logical Relationship of Benzothiazole in Drug Discovery

Caption: Role of C2 substitution on the benzothiazole core in modulating biological activity.

Conclusion

2-Cyclobutyl-1,3-benzothiazole is a compound with significant potential for further investigation in the field of drug discovery. This technical guide has provided its key physicochemical properties, a detailed synthetic protocol, and a comprehensive analysis of its predicted spectroscopic data. The established biological activities of the broader benzothiazole class strongly suggest that this compound warrants screening for a variety of therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers and scientists, facilitating the exploration and development of this promising heterocyclic molecule.

References

- Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC.

-

PubChem. (n.d.). 2-Cyclohexyl-1,3-benzothiazole. Retrieved from [Link]

- 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity rel

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.

- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).

- Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2025).

- Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. (2025).

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. (2000). PubMed.

-

PubChem. (n.d.). 2-Butyl-1,3-benzothiazole. Retrieved from [Link]

- The fe

- Theoretical FT-IR spectrum of benzothiazole. (n.d.).

- Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.

- Mass Spectrometry - Fragmentation P

- Typical Infrared Absorption Frequencies. (n.d.). Scribd.

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

- Mass Spectra of 2-Substituted Diethyl Malonate Deriv

- 2-butyl-1,3-benzothiazole. (2025).

- a guide to 13c nmr chemical shift values. (n.d.).

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2025).

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Cyclobutyl-1,3-benzothiazole [1279123-46-4] | King-Pharm [king-pharm.com]

- 5. scribd.com [scribd.com]

- 6. compoundchem.com [compoundchem.com]

- 7. mdpi.com [mdpi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Benzothiazole(95-16-9) IR Spectrum [m.chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of Novel 2-Cyclobutyl-1,3-benzothiazole Derivatives

Foreword: Charting a New Course in Benzothiazole-Based Drug Discovery

To my fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into a promising, yet underexplored, area of medicinal chemistry: the biological activity of 2-cyclobutyl-1,3-benzothiazole derivatives. The benzothiazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the benzothiazole ring system, particularly the amenability of the C-2 position to substitution, allows for the fine-tuning of biological effects.[1][5]

While extensive research has explored aryl and various alkyl substitutions at this position, the introduction of a cyclobutyl moiety presents a unique opportunity. The cyclobutyl group offers a distinct three-dimensional conformation compared to linear alkyl chains and a different steric and electronic profile than commonly studied cycloalkyl groups like cyclopentyl or cyclohexyl. This structural uniqueness may lead to novel interactions with biological targets, potentially unlocking improved potency, selectivity, or pharmacokinetic properties.

This guide is structured not as a retrospective summary of existing data—as such data for this specific derivative class is nascent—but as a forward-looking roadmap. It is designed to provide you with the foundational knowledge, strategic rationale, and detailed experimental protocols necessary to embark on a systematic biological activity screening of novel 2-cyclobutyl-1,3-benzothiazole derivatives. We will proceed with scientific integrity, grounding our proposed methodologies in established, validated protocols and explaining the causal logic behind each experimental choice.

I. The Benzothiazole Core: A Foundation of Therapeutic Potential

The 1,3-benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone of many biologically active molecules. Its derivatives have demonstrated a remarkable breadth of activities, making them attractive candidates for drug development programs.[2] A significant body of literature highlights that the nature of the substituent at the 2-position plays a critical role in defining the pharmacological profile of the molecule.[1][5]

Established Biological Activities of 2-Substituted Benzothiazoles:

-

Anticancer Activity: Benzothiazole derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of protein tyrosine kinases, topoisomerases, and the induction of apoptosis.[6][7][8]

-

Antimicrobial Activity: The benzothiazole scaffold is found in compounds with potent antibacterial and antifungal properties. These derivatives can target essential microbial enzymes like DNA gyrase and dihydropteroate synthase.[9][10]

-

Anti-inflammatory Activity: Several 2-substituted benzothiazoles have demonstrated significant anti-inflammatory effects, often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of signaling pathways such as NF-κB.[11][12][13]

II. The Rationale for the 2-Cyclobutyl Moiety: A Hypothesis-Driven Approach

The selection of the cyclobutyl group as a novel substituent at the 2-position is a deliberate, hypothesis-driven choice. We postulate that its unique structural features will confer advantageous properties:

-

Conformational Rigidity: The puckered ring of the cyclobutyl group introduces a degree of conformational constraint not present in flexible, linear alkyl chains. This rigidity can lead to more specific and higher-affinity binding to target proteins.

-

Metabolic Stability: The cyclic nature of the substituent may enhance metabolic stability compared to short, linear alkyl chains, which can be more susceptible to enzymatic degradation.

-

Novel Structure-Activity Relationships (SAR): The exploration of this underrepresented substituent will contribute to a more comprehensive understanding of the SAR for 2-substituted benzothiazoles, potentially revealing new avenues for optimization.

While direct literature on the biological activity of 2-cyclobutyl-1,3-benzothiazoles is limited, the synthesis of related structures has been reported, indicating chemical feasibility.[14] Our approach, therefore, is to apply a robust and systematic screening cascade to a library of these novel derivatives.

III. The Screening Cascade: A Stepwise Approach to Unveiling Biological Activity

A logical and efficient screening cascade is paramount in early-stage drug discovery. It allows for the rapid identification of promising compounds and the prioritization of resources. The following workflow is proposed for the initial biological evaluation of novel 2-cyclobutyl-1,3-benzothiazole derivatives.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of 2-Cyclobutyl-1,3-benzothiazole Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of a novel derivative, 2-cyclobutyl-1,3-benzothiazole. In the absence of pre-existing experimental data for this specific molecule, this document serves as a practical workflow for researchers, scientists, and drug development professionals to navigate the early stages of drug discovery. We will delineate a systematic and robust computational approach, beginning with target identification and proceeding through ligand preparation, virtual screening, and detailed predictive modeling including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide emphasizes the causality behind methodological choices, ensuring a self-validating and scientifically rigorous predictive process.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate.[4] Computational, or in silico, methods have become indispensable in modern drug discovery for their ability to rapidly screen vast chemical spaces, prioritize promising candidates, and reduce the reliance on costly and time-consuming experimental work.[4] These approaches are pivotal in the early "hit-to-lead" phase, where the goal is to identify and optimize molecules with the potential for therapeutic efficacy.[5]

The benzothiazole moiety is a privileged heterocyclic structure known for its diverse biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The specific molecule of interest, 2-cyclobutyl-1,3-benzothiazole, represents a novel chemical entity for which public bioactivity data is not yet available. This guide, therefore, presents a prospective in silico evaluation, a common scenario in drug discovery, to predict its potential biological activities and drug-like properties.

This document will detail a multi-faceted computational workflow to generate a robust hypothesis regarding the bioactivity of 2-cyclobutyl-1,3-benzothiazole. By integrating various predictive models, we aim to construct a comprehensive profile of the molecule's potential therapeutic applications and liabilities.

Foundational Steps: Ligand and Target Preparation

A successful in silico study begins with meticulous preparation of the small molecule (ligand) and its potential biological target (protein).

Ligand Preparation: Characterizing 2-Cyclobutyl-1,3-benzothiazole

The initial step is to obtain the accurate three-dimensional structure of 2-cyclobutyl-1,3-benzothiazole.

Protocol 1: Ligand Structure Generation

-

2D Structure Acquisition: The 2D structure of 2-cyclobutyl-1,3-benzothiazole can be drawn using chemical drawing software such as MarvinSketch or obtained from chemical supplier databases.[6] The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is C1CC(C1)C2=NC3=CC=CC=C3S2.

-

3D Structure Generation: Convert the 2D structure into a 3D conformation using a computational chemistry tool like Open Babel. This process generates an initial 3D geometry.

-

Energy Minimization: The initial 3D structure is not necessarily in its most stable energetic state. Perform energy minimization using a force field such as MMFF94 (Merck Molecular Force Field) to obtain a low-energy, stable conformation. This is a critical step for subsequent docking and modeling studies.[7]

-

File Format Conversion: Save the optimized 3D structure in appropriate file formats (e.g., .mol2, .sdf, .pdbqt) required by different modeling software.[8]

Table 1: Physicochemical Properties of 2-Cyclobutyl-1,3-benzothiazole (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

| LogP (octanol-water partition coefficient) | 3.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Note: These properties are calculated using computational models and provide a preliminary assessment of the molecule's drug-likeness.

Target Selection and Preparation

Given the broad spectrum of activities of benzothiazole derivatives, a crucial step is to select a relevant biological target. For the purpose of this guide, we will hypothesize a potential anticancer activity and select a well-validated target in oncology. A plausible target, based on the activities of other benzothiazole-containing compounds, is a protein kinase. For this workflow, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a target for several anticancer drugs.

Protocol 2: Target Protein Preparation

-

Structure Retrieval: Obtain the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use a structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 3VHE).

-

Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed from the structure.[8]

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues at a physiological pH (7.4). Assign partial charges to each atom using a force field like AMBER.

-

Binding Site Identification: The binding site is typically the cavity where the co-crystallized ligand is located. Define the coordinates of the binding site, which will be used to guide the molecular docking simulations.

In Silico Bioactivity Prediction Workflow

The following sections detail the core computational methods to predict the bioactivity of 2-cyclobutyl-1,3-benzothiazole.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. While we do not have experimental data for our specific molecule, we can build a QSAR model based on known benzothiazole derivatives with activity against VEGFR-2 to predict the activity of 2-cyclobutyl-1,3-benzothiazole.

Protocol 3: QSAR Model Development and Prediction

-

Data Set Collection: Curate a dataset of benzothiazole derivatives with experimentally determined inhibitory activity (e.g., IC₅₀ values) against VEGFR-2 from databases like ChEMBL.[9]

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to validate its predictive power.

-

Model Building: Use a statistical method, such as multiple linear regression (MLR) or a machine learning algorithm like random forest, to build a model that correlates the descriptors with the biological activity.[10]

-

Model Validation: Validate the QSAR model using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the external test set. A robust model will have high values for these metrics.

-

Activity Prediction: Use the validated QSAR model to predict the VEGFR-2 inhibitory activity of 2-cyclobutyl-1,3-benzothiazole based on its calculated molecular descriptors.

Figure 1: A generalized workflow for QSAR modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It provides insights into the binding mode and affinity, which can be used to rank potential drug candidates.

Protocol 4: Molecular Docking Simulation

-

Grid Generation: Define a grid box around the identified binding site of VEGFR-2. This grid defines the search space for the ligand during the docking simulation.

-

Docking Algorithm: Use a docking program like AutoDock Vina or Glide. These programs employ search algorithms (e.g., genetic algorithms) to explore different conformations and orientations of the ligand within the binding site.[8]

-

Scoring Function: The docking program uses a scoring function to estimate the binding affinity (usually in kcal/mol) for each generated pose. A lower score typically indicates a more favorable binding interaction.

-

Pose Analysis: Analyze the top-ranked docking poses of 2-cyclobutyl-1,3-benzothiazole within the VEGFR-2 active site. Examine the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein.

Figure 2: A step-by-step workflow for molecular docking.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its biological activity. Pharmacophore models can be used for virtual screening to identify novel compounds with similar features.

Protocol 5: Pharmacophore Hypothesis Generation

-

Model Generation: A pharmacophore model can be generated in two ways:

-

Ligand-based: Based on a set of known active molecules, identify the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) and their spatial arrangement.

-

Structure-based: Based on the interactions observed in the docked pose of 2-cyclobutyl-1,3-benzothiazole with VEGFR-2.

-

-

Feature Definition: Define the key pharmacophoric features of our molecule, which would likely include the aromatic rings of the benzothiazole core and the hydrophobic cyclobutyl group.

-

Virtual Screening: Use the generated pharmacophore model as a 3D query to search large compound databases (e.g., ZINC, ChEMBL) for other molecules that match the pharmacophoric features. This can help in identifying other potential scaffolds with similar predicted activity.

Figure 3: A workflow for pharmacophore modeling and virtual screening.

ADMET Prediction

ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are crucial for determining the drug-likeness of a compound. Early prediction of these properties can help to avoid costly failures in later stages of drug development.

Protocol 6: In Silico ADMET Profiling

-

Tool Selection: Utilize online tools or software packages (e.g., SwissADME, ADMETlab, pkCSM) to predict a range of ADMET properties.

-

Property Prediction: Predict key properties such as:

-

Absorption: Oral bioavailability, Caco-2 permeability, intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Drug-likeness Evaluation: Assess the molecule's compliance with established rules of thumb for drug-likeness, such as Lipinski's Rule of Five.

Table 2: Predicted ADMET Profile for 2-Cyclobutyl-1,3-benzothiazole

| ADMET Property | Prediction | Implication |

| Absorption | ||

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | No | Less likely to cause CNS side effects. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Moderate | Likely cleared by a combination of metabolism and renal excretion. |

| Toxicity | ||

| Ames Mutagenicity | No | Low risk of being a mutagen. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Drug-likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |

Note: These predictions are generated by computational models and require experimental validation.

Synthesis of Findings and Future Directions

The in silico analysis presented in this guide provides a multi-faceted prediction of the bioactivity of 2-cyclobutyl-1,3-benzothiazole. The QSAR model will offer a quantitative estimate of its potential potency against VEGFR-2. Molecular docking will reveal a plausible binding mode and identify key interactions driving this affinity. The pharmacophore model will serve as a tool for identifying other potentially active compounds. Finally, the ADMET profile will provide crucial insights into its drug-like properties and potential liabilities.

It is imperative to understand that in silico predictions are hypotheses that must be validated through experimental testing. The next logical steps would be:

-

Chemical Synthesis: Synthesize 2-cyclobutyl-1,3-benzothiazole.

-

In Vitro Assays: Experimentally determine its inhibitory activity against VEGFR-2 and potentially a panel of other kinases to assess selectivity.

-

Cell-based Assays: Evaluate its effect on cancer cell lines that are dependent on VEGFR-2 signaling.

-

Experimental ADMET: Conduct in vitro and potentially in vivo studies to confirm the predicted ADMET properties.

This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of the novel compound 2-cyclobutyl-1,3-benzothiazole. By integrating QSAR, molecular docking, pharmacophore modeling, and ADMET prediction, we can construct a detailed and actionable profile of a molecule's therapeutic potential before committing significant resources to its synthesis and experimental evaluation. This approach, grounded in established computational methodologies, exemplifies a rational and efficient path forward in the complex landscape of drug discovery.

References

-

Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of a virtual screening (VS) workflow. Retrieved from [Link]

-

Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Retrieved from [Link]

-

Barakat, K. H. (2009, February). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link]

-

NVIDIA. (2024, March 18). Building a Virtual Drug Screening Workflow with BioNeMo [Video]. YouTube. Retrieved from [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

-

Sippl, M., & Gasteiger, J. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Retrieved from [Link]

-

RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

-

Macs in Chemistry. (2023, March 11). Virtual screening/Docking workflow. Retrieved from [Link]

-

Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

-

Rowan Scientific. (n.d.). ADMET Prediction. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

BioSolveIT. (2025, October 13). Next Generation of Virtual Screening: Chemical Space Docking® [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclohexyl-1,3-benzothiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]

-

Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

-

ResearchGate. (2025, October 12). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

-

arXiv. (2025, May 6). Quantum QSAR for drug discovery. Retrieved from [Link]

-

National Institutes of Health. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

-

SciSpace. (n.d.). Generation of multiple pharmacophore hypotheses using multiobjective optimisation techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow of the in silico experiment. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Cyclohexyldisulfanyl)-1,3-benzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butyl-1,3-benzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzyl-1,3-benzothiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzothiazole. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-butyl-1,3-benzothiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). ChEMBL. PubChem Data Source. Retrieved from [Link]

-

PubChem. (n.d.). 2-[1-(2,4-Dimethylphenyl)ethyl]-1,3-benzothiazole. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

-

Semantic Scholar. (2010, June 28). Synthesis and Biological Activities of Some Benzothiazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. 2-Cyclobutyl-1,3-benzothiazole [1279123-46-4] | King-Pharm [king-pharm.com]

- 3. youtube.com [youtube.com]

- 4. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. ChEMBL - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 7. Quantum QSAR for drug discovery [arxiv.org]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 11. ADMET Prediction | Rowan [rowansci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyclobutyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with a cyclobutyl group. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a cyclobutyl ring at the 2-position introduces a saturated, strained aliphatic component that can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery and materials science.

Molecular Structure

Sources

Discovery and Isolation of 2-Cyclobutyl-1,3-benzothiazole Analogs: A Guide to Synthesis, Purification, and Characterization

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The strategic functionalization at the C-2 position is a proven method for modulating biological activity and optimizing pharmacokinetic profiles.[2][4] This guide focuses on a specific, promising subclass: 2-cyclobutyl-1,3-benzothiazole analogs. The introduction of the cyclobutyl group—a bioisostere for phenyl and other cyclic moieties—offers a compelling strategy to enhance metabolic stability, improve solubility, and explore novel binding interactions within target proteins. This document provides a comprehensive technical overview of the synthetic routes, isolation protocols, and analytical characterization of these analogs, designed for researchers and professionals in drug discovery and development.

The Strategic Rationale: Why 2-Cyclobutyl-1,3-benzothiazoles?

The design of novel therapeutic agents often hinges on the principle of molecular hybridization, combining pharmacophores to enhance biological effects or overcome resistance.[5] The benzothiazole nucleus is a versatile scaffold known to interact with a range of biological targets, including protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial in cancer signaling pathways.[6][7]

The choice of a cyclobutyl substituent at the C-2 position is a deliberate design element intended to confer specific advantages:

-

Metabolic Stability: Unlike alkyl chains that are prone to oxidative metabolism, the cyclobutyl ring offers increased resistance to enzymatic degradation, potentially leading to an improved half-life.

-

Lipophilicity and Solubility: The cyclobutyl group provides a favorable balance of lipophilicity, aiding in cell membrane permeability, without the excessive hydrophobicity that can plague larger aromatic substituents. This balance is critical for achieving optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Three-Dimensionality: The non-planar, puckered conformation of the cyclobutyl ring introduces three-dimensional character to the molecule. This can facilitate novel, high-affinity interactions within the binding pockets of target enzymes, which are often not achievable with flat aromatic rings.

Core Synthetic Strategy: Cyclocondensation

The most robust and widely adopted method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a corresponding carbonyl-containing compound.[8][9] For the synthesis of 2-cyclobutyl-1,3-benzothiazole, the reaction involves the cyclocondensation of 2-aminothiophenol with a cyclobutanecarboxylic acid derivative.

Causality of Experimental Choice: The use of cyclobutanecarbonyl chloride is often preferred over cyclobutanecarboxylic acid itself. The acyl chloride is significantly more electrophilic, leading to a more rapid and efficient acylation of the amino group on 2-aminothiophenol. This heightened reactivity typically results in higher yields and shorter reaction times, which are critical factors in a drug development setting.[8]

Caption: General synthetic scheme for 2-cyclobutyl-1,3-benzothiazole.

Detailed Experimental Protocol: Synthesis of 2-Cyclobutyl-1,3-benzothiazole

This protocol provides a self-validating system for the synthesis and initial confirmation of the target compound.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Cyclobutanecarbonyl chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminothiophenol and anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add pyridine to the solution, followed by the dropwise addition of cyclobutanecarbonyl chloride over 10-15 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Expert Insight: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 9:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminothiophenol spot indicates reaction completion.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Rationale: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted acyl chloride and neutralizes residual acid.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Isolation and Purification: A Practical Workflow

Isolating a pure compound is paramount for accurate biological evaluation. For 2-cyclobutyl-1,3-benzothiazole analogs, which are typically non-polar to moderately polar, flash column chromatography is the method of choice.[11]

Caption: Standard workflow for the isolation of the target compound.

Troubleshooting Purification Challenges

Even with a robust protocol, challenges can arise. Below is a guide to common issues encountered during the purification of benzothiazole derivatives.

| Problem | Potential Cause(s) & Solution(s) |

| Poor Separation / Streaking on TLC | Compound is too basic: The lone pair on the benzothiazole nitrogen can interact strongly with acidic silica gel. Solution: Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica. |

| Product is an Oil, Fails to Solidify | Residual Solvent: Trace amounts of high-boiling solvents (like pyridine) may be present. Solution: Co-evaporate with a low-boiling solvent like toluene under high vacuum. Impurity Presence: The product may not be pure enough to crystallize. Solution: Re-purify via chromatography or attempt crystallization from a different solvent system (e.g., pentane or hexane at low temperature). |